Sarafotoxin 6c
Overview
Description
Sarafotoxin 6C is a peptide toxin isolated from the venom of the Atractaspis engaddensis snake species. It belongs to the sarafotoxin family, which is known for its potent vasoconstrictive properties. This compound specifically acts as an endothelin-B receptor agonist, making it a valuable tool in pharmacological research .
Mechanism of Action
Target of Action
Sarafotoxin 6c, also known as Sarafotoxin S 6c, primarily targets the Endothelin-B receptor (ETB) . The ETB receptor is a G-protein-coupled receptor that plays a crucial role in vasoconstriction .
Mode of Action
This compound acts as a potent agonist for the ETB receptor . It shares a high structural and functional homology with endothelins (ETs), and thus activates endothelin receptors, including ETB . This activation leads to a series of biochemical reactions that result in vasoconstriction .
Biochemical Pathways
Upon activation of the ETB receptor by this compound, there is an induction of phosphoinositide hydrolysis in the tissues . This suggests that sarafotoxins, including this compound, utilize the phosphoinositide signal transduction pathway via specific receptors coupled to G protein .
Result of Action
The activation of the ETB receptor by this compound leads to vasoconstriction in both endothelium-intact and endothelium-denuded vessels . In animal models, it has been shown to have three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study involving rats exposed to 10% O2, chronic hypoxia affected the sensitivity of the main pulmonary arteries to this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sarafotoxin 6c interacts with the endothelin-B receptor, a G protein-coupled receptor, to exert its effects . The activation of this receptor leads to vasoconstriction, which is the narrowing of blood vessels . This interaction is a key part of the biochemical reaction involving this compound .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the cardiovascular system. Its primary effect is to cause vasoconstriction in both endothelium-intact and endothelium-denuded vessels . This can influence cell function by altering blood flow and pressure within the vessels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the endothelin-B receptor . This binding activates the receptor, leading to a series of intracellular events that ultimately result in vasoconstriction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic hypoxia had an effect on the sensitivity of the main pulmonary arteries to this compound
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, in a study with male Wister rats, this compound caused vasoconstriction with a maximum response 30% of that to ET-1 in both endothelium-intact and endothelium-denuded vessels
Metabolic Pathways
Its primary mechanism of action involves the endothelin-B receptor, suggesting that it may play a role in the endothelin signaling pathway .
Transport and Distribution
Given its role as an endothelin-B receptor agonist, it is likely that it is transported to areas of the body where these receptors are present .
Subcellular Localization
Given its role as an endothelin-B receptor agonist, it is likely that it is localized to the cell membrane where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarafotoxin 6C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sarafotoxin 6C undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Sarafotoxin 6C has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigates the role of endothelin receptors in various physiological processes.
Medicine: Explores potential therapeutic applications in cardiovascular diseases due to its vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Sarafotoxin 6C is part of a family of peptides that includes sarafotoxin 6A, sarafotoxin 6B, and endothelins. While all these compounds share vasoconstrictive properties, this compound is unique in its high specificity for endothelin-B receptors. This specificity makes it particularly useful for studying the distinct roles of endothelin receptor subtypes .
Similar Compounds
- Sarafotoxin 6A
- Sarafotoxin 6B
- Endothelin-1
- Endothelin-2
- Endothelin-3
This compound’s unique receptor specificity and potent biological activity make it a valuable compound for both basic and applied research.
Biological Activity
Sarafotoxin 6c (S6c) is a potent peptide derived from the venom of the Atractaspis snake, known for its significant biological activity primarily through its interaction with endothelin receptors. This article delves into the mechanisms, pharmacological effects, and clinical implications of S6c, supported by data tables and research findings.
This compound primarily acts as an agonist for endothelin receptor type B (ETB), with some interactions with endothelin receptor type A (ETA). The biological activity of S6c is closely linked to the mobilization of intracellular calcium ions (), leading to various physiological responses including vasoconstriction and modulation of blood pressure.
- Receptor Binding Affinity :
- Calcium Mobilization :
Pharmacological Effects
The pharmacological effects of S6c have been studied in various experimental models, revealing its potential therapeutic applications:
- Vasoconstriction : In isolated epicardial arteries, S6c induced significant contraction, with a greater effect observed in vessels devoid of endothelium, suggesting that endothelial factors modulate its action .
- Cardiac Protection : Research indicates that S6c can reduce myocardial infarct size in ischemic conditions. In a study involving rats subjected to coronary occlusion, administration of S6c prior to ischemia resulted in a significant reduction in infarct size (13% vs. 35% in controls) and preservation of ETB receptor mRNA levels .
Case Studies and Experimental Data
-
Vasoconstrictor Study :
- A study measured the contractile responses to S6c compared to endothelin-1 (ET-1) in vessels with and without endothelium:
This table illustrates that while both peptides induce vasoconstriction, the presence of endothelium alters the potency and efficacy of S6c compared to ET-1 .Treatment Maximal Contraction (%) EC50 (M) Endothelin-1 (Intact) 158 ± 8 10^{-8} This compound (Intact) 54 ± 13 10^{-8.8} Endothelin-1 (No Endo) 200 ± 21 10^{-7} This compound (No Endo) 84 ± 7 10^{-9.2} -
Ischemic Heart Model :
- In another study involving ischemia-reperfusion injury, S6c administration led to improved outcomes:
The results indicate that S6c not only reduces infarct size but also helps maintain receptor expression during ischemic events .Parameter Control Group (%) S6c Group (%) Infarct Size 35 ± 5 13 ± 4 ETB Receptor mRNA Preservation Significant Reduction Minimal Reduction
Clinical Implications
The unique properties of this compound suggest potential clinical applications:
- Cardiovascular Diseases : Due to its vasoconstrictive properties and ability to modulate receptor activity, S6c may be explored as a therapeutic agent in conditions like heart failure or hypertension.
- Matrix Metalloproteinase Inhibition : Modified forms of sarafotoxins are being researched for their ability to inhibit matrix metalloproteinases, which could have implications for treating arthritis and tumor metastasis .
Properties
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPHPKVWHQLBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H147N27O37S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337135 | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2515.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121695-87-2 | |
Record name | Sarafotoxin S 6c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121695-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.